(5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
BenchChem offers high-quality (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3S/c1-17-3-2-16-13(17)22(20,21)11-7-18(8-11)12(19)9-4-10(14)6-15-5-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHBTKNSFLAOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure, which combines a brominated pyridine with an azetidine linked to a sulfonamide. This combination suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 385.24 g/mol. Its structure features:
- A brominated pyridine ring , which is known for its role in numerous biologically active compounds.
- An azetidine ring that includes a sulfonyl group, enhancing the compound's reactivity and potential biological interactions.
Predicted Biological Activity
Using computational tools like the Prediction of Activity Spectra for Substances (PASS) program, researchers can forecast the biological activity of this compound based on its structural features. The predictions suggest potential applications in areas such as antimicrobial and anticancer therapies due to the presence of functional groups conducive to enzyme interactions and cellular uptake.
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route involves:
- Formation of the azetidine ring.
- Introduction of the sulfonyl group.
- Bromination of the pyridine ring.
Understanding the mechanism of action is crucial for evaluating its therapeutic potential. Molecular docking studies can elucidate how this compound interacts with specific biological targets, providing insights into its pharmacodynamics and potential side effects.
Antimicrobial Activity
Research indicates that compounds similar to (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound can be inferred from studies on related structures. Compounds with similar scaffolds have demonstrated cytotoxic effects against human cancer cell lines, suggesting that this compound may also exhibit similar properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromopyridine | Brominated pyridine | Moderate antimicrobial activity |
| Imidazole derivatives | Contains imidazole ring | Antifungal and anticancer properties |
| Sulfonamide derivatives | Sulfonamide group | Antibacterial activity |
The unique combination of these features in (5-bromopyridin-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone may lead to enhanced pharmacological effects compared to simpler analogs.
Case Studies and Experimental Findings
In vitro studies are essential for validating the predicted activities of this compound. For example, compounds with similar structures have been tested against various bacterial strains using methods such as the Minimum Inhibitory Concentration (MIC) assay. Preliminary results suggest that these compounds can inhibit bacterial growth effectively at relatively low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
